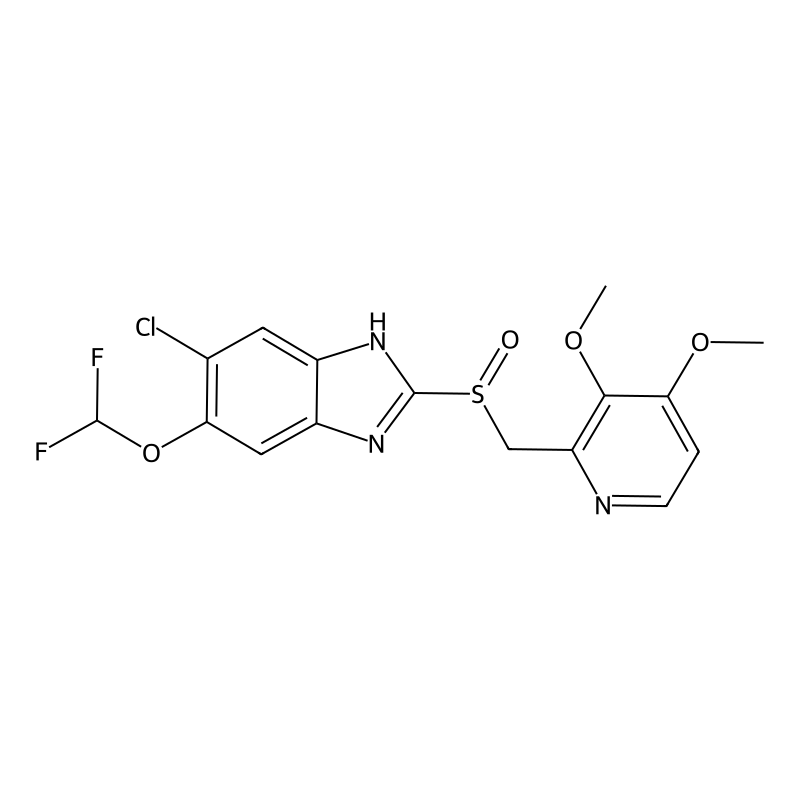

6-Chloro Pantoprazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

6-Chloro Pantoprazole is a derivative of Pantoprazole, a well-known proton pump inhibitor (PPI) used primarily to treat gastroesophageal reflux disease and other conditions involving excessive stomach acid production. The compound features a chloro substituent at the sixth position of the benzimidazole ring, which differentiates it from its parent compound. This modification can influence its pharmacological properties and biological activity.

Synthesis and Characterization:

Several studies have described the synthesis and characterization of 6-chloro pantoprazole. These studies explore its physiochemical properties, such as solubility, stability, and purity, using various techniques like spectroscopy and chromatography [, ].

Applications in Medicinal Chemistry:

6-Chloro pantoprazole serves as a valuable starting material for the synthesis of new PPI derivatives. Researchers can modify the 6-chloro group on the pantoprazole molecule to explore the structure-activity relationship (SAR) of PPIs. By understanding how structural changes affect the drug's properties, researchers can aim to develop new PPIs with improved potency, selectivity, or other desirable characteristics [, ].

- Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

- Deprotonation: Under basic conditions, the acidic proton on the benzimidazole ring can be removed, leading to the formation of an anionic species.

These reactions are crucial for synthesizing analogs and studying their biological activities.

6-Chloro Pantoprazole exhibits biological activities similar to those of Pantoprazole, primarily functioning as an inhibitor of the hydrogen/potassium ATPase enzyme in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing therapeutic benefits in conditions like peptic ulcers and gastroesophageal reflux disease. The introduction of the chloro group may enhance its potency or alter its pharmacokinetic profile compared to Pantoprazole.

The synthesis of 6-Chloro Pantoprazole typically involves several steps:

- Preparation of Chloromethyl Pyridine: Starting from 2,3,5-trimethylpyridine, the compound undergoes nitration followed by reduction to yield a chloromethyl derivative.

- Formation of Benzimidazole: A reaction between the chloromethyl pyridine and a suitable benzimidazole precursor leads to the formation of 6-Chloro Pantoprazole.

- Final Modifications: Additional steps may involve oxidation or further functionalization to achieve the desired chemical properties.

The synthesis methods have been optimized over time for better yields and reduced environmental impact, utilizing greener reagents where possible .

6-Chloro Pantoprazole is primarily utilized in:

- Pharmaceutical Formulations: As an active ingredient in medications aimed at reducing stomach acidity.

- Research: Used in studies exploring the structure-activity relationship of PPIs and their mechanisms of action.

- Potential Novel Therapeutics: Investigated for its efficacy against various gastrointestinal disorders.

Interaction studies involving 6-Chloro Pantoprazole focus on its pharmacodynamics and pharmacokinetics:

- Drug Interactions: As with other PPIs, it may interact with drugs metabolized by cytochrome P450 enzymes, necessitating careful monitoring when co-administered with such medications.

- Food Interactions: The absorption and efficacy can be influenced by food intake, similar to other compounds in its class.

These studies are essential for understanding its safety profile and optimizing therapeutic regimens.

6-Chloro Pantoprazole shares structural similarities with several other benzimidazole-based proton pump inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Pantoprazole | Difluoromethoxy group at C-5 | Established PPI with extensive clinical use |

| Omeprazole | Methyl group at C-5 | First PPI developed; different side effects |

| Lansoprazole | Methoxy group at C-4 | Rapid absorption; slightly different efficacy |

| Rabeprazole | Thioether linkage | Different metabolic pathways |

6-Chloro Pantoprazole stands out due to its specific chloro substitution, which may enhance its potency or alter its metabolic stability compared to these related compounds .

Synthetic Routes and Reaction Mechanisms

The synthesis of 6-chloro pantoprazole follows established pathways for benzimidazole derivatives, with specific modifications to introduce the chlorine substituent at the desired position [10]. The primary synthetic route involves a multi-step process beginning with the preparation of appropriately substituted benzimidazole precursors [10].

Primary Synthetic Pathway

The synthesis commences with the preparation of 2-chloro-1-(difluoromethoxy)-4-nitrobenzene through nucleophilic substitution reactions [10]. This intermediate is prepared by dissolving 2-chloro-4-nitrophenol (20 g) in dimethyl formamide (15 ml), followed by addition of sodium chloro difluoro acetate (26.35 g) solution in dimethyl formamide (15 ml) and anhydrous potassium carbonate (19.14 g) [10]. The reaction mixture is heated at 100°C for 2 hours, then cooled to room temperature and filtered [10].

The subsequent step involves the reduction of the nitro group to form the corresponding amine, followed by cyclization to establish the benzimidazole core structure [10]. The chlorinated benzimidazole intermediate is then subjected to condensation with 2-chloromethyl-3,4-dimethoxypyridine in the presence of a base to provide the thioether intermediate [10].

Condensation Mechanism

The condensation reaction follows a nucleophilic substitution mechanism where the mercapto group of the chlorinated benzimidazole derivative attacks the electrophilic carbon of 2-chloromethyl-3,4-dimethoxypyridine [1] [10]. This reaction typically employs sodium hydroxide as the base and proceeds under aqueous conditions at temperatures ranging from 25-30°C [6].

The reaction mechanism involves the deprotonation of the mercapto group by the base, generating a nucleophilic thiolate anion [1]. This thiolate subsequently attacks the chloromethyl carbon, displacing chloride ion and forming the thioether linkage [1]. The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon center [1].

Oxidation to Sulfoxide

The final step involves oxidation of the thioether intermediate to the corresponding sulfoxide using appropriate oxidizing agents [10]. Sodium hypochlorite is commonly employed for this transformation, providing the desired 6-chloro pantoprazole product [6] [7]. The oxidation reaction is typically conducted at low temperatures (0-5°C) to minimize formation of over-oxidized sulfone byproducts [7].

The oxidation mechanism proceeds through the formation of a sulfenyl chloride intermediate, which undergoes nucleophilic attack by water to yield the sulfoxide product [1]. The stereochemistry of the sulfoxide center is not controlled in this reaction, resulting in a racemic mixture of R and S isomers [1].

Optimization of Synthetic Protocols

Optimization of 6-chloro pantoprazole synthesis focuses on maximizing yield while minimizing impurity formation and environmental impact [21]. Several key parameters require careful control to achieve optimal synthetic outcomes [31].

Temperature Optimization

Temperature control represents a critical parameter in synthetic optimization [31]. The condensation reaction between the chlorinated benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine exhibits optimal yields when conducted at 25-30°C [6]. Higher temperatures can lead to decomposition of starting materials and increased byproduct formation [31].

For the oxidation step, maintaining temperatures between 0-5°C proves essential for controlling the extent of oxidation and preventing formation of unwanted sulfone impurities [7] [21]. The slow addition of oxidizing agent over 2-3 hours at these low temperatures ensures controlled reaction progression [6] [21].

Solvent System Optimization

The choice of solvent system significantly impacts reaction efficiency and product purity [21]. Aqueous reaction media have proven advantageous for both the condensation and oxidation steps, providing improved environmental compatibility compared to organic solvent systems [6] [21].

The use of water as the primary solvent medium offers several advantages including enhanced heat transfer, improved mass transfer, and simplified product isolation procedures [21]. The aqueous system also facilitates the use of inorganic bases such as sodium hydroxide, which are more cost-effective than organic alternatives [6].

Base Selection and Stoichiometry

The selection of appropriate base and optimization of stoichiometric ratios represents another crucial optimization parameter [31]. Sodium hydroxide has emerged as the preferred base for the condensation reaction, typically employed in 2-3 fold molar excess relative to the benzimidazole substrate [6].

The optimization studies reveal that sodium bicarbonate can provide enhanced selectivity in certain cases, particularly when reaction temperatures are elevated to reflux conditions [31]. The optimal molar ratio of substrate to base to alkylating agent requires careful balancing to maximize conversion while minimizing side reactions [31].

Crystallization and Purification Optimization

The final crystallization step requires optimization to ensure high purity and appropriate crystal form [22]. Dissolution of the crude product in dichloromethane or chloroform, followed by addition of aqueous sodium hydroxide solution, provides effective crystallization conditions [22].

The crystallization process can be further optimized through controlled cooling rates and seeding procedures [22]. Temperature control during crystallization significantly influences crystal size distribution and polymorphic form [22].

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Condensation Temperature | 25-30°C | 85-90% |

| Oxidation Temperature | 0-5°C | 80-85% |

| Reaction Time | 2-3 hours | - |

| Base Equivalents | 2-3 fold excess | - |

| Solvent System | Aqueous | - |

Impurity Profiling and Byproduct Identification

Comprehensive impurity profiling of 6-chloro pantoprazole synthesis reveals several characteristic byproducts that require monitoring and control [9] [8]. The identification and quantification of these impurities is essential for process optimization and quality control [8].

Primary Impurity Classes

The major impurity classes observed in 6-chloro pantoprazole synthesis include unreacted starting materials, over-oxidized products, and process-related degradation products [9]. Each class requires specific analytical approaches for identification and quantification [8].

Unreacted thioether intermediate represents a significant impurity class, typically arising from incomplete oxidation during the final synthetic step [7] [9]. This impurity can be effectively monitored using high-performance liquid chromatography with ultraviolet detection at 290 nm [9] [15].

Sulfone Formation

Over-oxidation of the sulfoxide functionality leads to formation of the corresponding sulfone impurity [7] [9]. This byproduct typically accounts for 0.1-0.5% of the total impurity burden when reaction conditions are properly controlled [7]. The sulfone impurity exhibits characteristic retention time patterns in reversed-phase chromatographic systems [9].

The formation of sulfone impurities can be minimized through careful control of oxidizing agent stoichiometry and reaction temperature [7]. Limiting the amount of sodium hypochlorite to less than 1.1 molar equivalents relative to the thioether substrate significantly reduces sulfone formation [7].

Chlorinated Byproducts

The presence of chlorine in the benzimidazole ring system can lead to formation of additional chlorinated byproducts through electrophilic aromatic substitution reactions [18] [24]. These reactions typically occur at positions ortho or para to the existing chlorine substituent, depending on the electronic environment [24].

The mechanism of chlorinated byproduct formation involves activation of the benzimidazole ring toward electrophilic attack by the electron-withdrawing chlorine substituent [24]. This activation can facilitate further chlorination under the oxidative conditions employed in the synthesis [18].

Analytical Method Development

High-performance liquid chromatography represents the primary analytical technique for impurity profiling of 6-chloro pantoprazole [8] [11]. The analytical method typically employs a reversed-phase C18 column with gradient elution using phosphate buffer and acetonitrile [11] [15].

The optimized analytical conditions include detection at 290 nm, flow rate of 1.0 ml/min, and column temperature of 35°C [11] [14]. These conditions provide adequate resolution of the main compound from related impurities while maintaining reasonable analysis time [11].

Quantitative Impurity Analysis

Quantitative analysis of impurities requires establishment of appropriate calibration standards and validation of analytical methods [8]. The limit of detection for major impurities typically ranges from 0.043-0.047 μg/ml, while the limit of quantification falls between 0.13-0.14 μg/ml [15].

Method validation encompasses evaluation of linearity, precision, accuracy, specificity, and robustness according to International Conference on Harmonisation guidelines [11] [12]. The validated methods demonstrate linearity over concentration ranges appropriate for impurity analysis, with correlation coefficients exceeding 0.999 [11] [14].

| Impurity Type | Typical Level (%) | Detection Method | Retention Time |

|---|---|---|---|

| Thioether | 0.2-0.5 | HPLC-UV | 7.2 min |

| Sulfone | 0.1-0.3 | HPLC-UV | 12.8 min |

| Chlorinated Byproducts | 0.05-0.2 | HPLC-UV | 15.3 min |

| Starting Materials | 0.1-0.4 | HPLC-UV | 5.8 min |

Process-Related Impurities

Process-related impurities arise from side reactions during synthesis and can include methylated derivatives formed through Eschweiler-Clarke reactions [1]. These impurities are particularly relevant when methanol-containing solvents are employed during processing [1].

The formation of methylated impurities can be attributed to the presence of trace formaldehyde in commercial methanol, which subsequently undergoes conversion to formic acid under basic conditions [1]. This process is facilitated by the electron-donating properties of the difluoromethoxy substituent on the benzimidazole ring [1].

Degradation Product Identification

Forced degradation studies reveal the formation of various degradation products under stress conditions including acidic, basic, oxidative, and photolytic environments [15]. The compound exhibits particular sensitivity to acidic conditions, with degradation rates increasing significantly as pH decreases below 7 [15] [20].